molecular formula C21H18Cl2N2O4S B7701800 N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide

N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide

Cat. No.: B7701800
M. Wt: 465.3 g/mol
InChI Key: WJLNXEFAFGUDHU-UHFFFAOYSA-N
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Description

N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a sulfamoyl group and dichlorophenyl and ethoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dichlorophenylsulfonamide: This intermediate is synthesized by reacting 3,4-dichloroaniline with chlorosulfonic acid under controlled conditions.

    Formation of 2-ethoxyphenylamine: This compound is prepared by ethoxylation of 2-aminophenol.

    Coupling Reaction: The final step involves coupling 3,4-dichlorophenylsulfonamide with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-hydroxyphenyl}benzamide: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

N-{5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and ethoxyphenyl moieties may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-2-29-20-11-9-16(13-19(20)24-21(26)14-6-4-3-5-7-14)30(27,28)25-15-8-10-17(22)18(23)12-15/h3-13,25H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLNXEFAFGUDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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